molecular formula C11H10ClNO B3037617 1-(5-chloro-1H-indol-3-yl)propan-2-one CAS No. 50526-25-5

1-(5-chloro-1H-indol-3-yl)propan-2-one

Cat. No.: B3037617
CAS No.: 50526-25-5
M. Wt: 207.65 g/mol
InChI Key: NKIIAHUNWNEGHJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indol-3-yl)propan-2-one is an indole-derived compound featuring a chloro substituent at the 5-position of the indole ring and a propan-2-one (acetone-derived) chain at the 3-position (Figure 1). Its synthesis and structural modifications align with broader medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-(5-chloro-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIIAHUNWNEGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-chloro-1H-indol-3-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroindole with propan-2-one under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid in toluene, which facilitates the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-chloro-1H-indol-3-yl)propan-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include indole-3-carboxylic acids, alcohols, and substituted indoles .

Scientific Research Applications

Medicinal Applications

A. Neurodegenerative Disorders
Research indicates that derivatives of indole compounds, including 1-(5-chloro-1H-indol-3-yl)propan-2-one, can serve as potential treatments for neurodegenerative disorders. Specifically, compounds related to this structure have been investigated for their ability to inhibit tau aggregation, which is implicated in conditions such as Alzheimer's disease. A patent (EP2651887B1) describes N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives as tau aggregation inhibitors, highlighting the therapeutic potential of indole derivatives in neurodegenerative research .

B. Anticancer Activity
Indole derivatives have shown promise in anticancer research. Studies suggest that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Agricultural Applications

A. Herbicide Safeners
this compound has been explored for its potential as a herbicide safener. Research has demonstrated that indole derivatives can alleviate crop injury caused by certain herbicides, making them valuable in agricultural practices. The synthesis of novel N-dichloroacetyl indole derivatives has been reported to enhance crop safety when exposed to chloroacetanilide and other herbicides .

Material Science Applications

A. Organic Electronics
The unique properties of indole derivatives, including their electronic characteristics, make them suitable candidates for applications in organic electronics. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can contribute to improved efficiency and stability.

Case Studies and Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryNeurodegenerative DisordersIndole derivatives inhibit tau aggregation; potential Alzheimer's treatment .
Agricultural ScienceHerbicide SafenersIndole derivatives reduce crop injury from herbicides .
Material ScienceOrganic ElectronicsIndole compounds show promise in OLEDs and OPVs due to favorable electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Key Findings :

  • Chloro at the 5-position enhances antimalarial activity compared to unsubstituted indoles, likely due to improved target binding via electronic effects .
  • Bromo substituents (e.g., 1-(5-bromo-1H-indol-3-yl)-3-hydroxy-2,2-dimethyl-propan-1-one) may alter solubility but lack direct activity data .

Modifications to the Ketone Chain

Chain length and functional groups on the ketone moiety impact potency and selectivity:

Compound Name Ketone Chain Structure Activity (IC₅₀) Reference
1-(5-Chloro-1H-indol-3-yl)propan-2-one Propan-2-one (CH₂-CO-CH₃) Not reported
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone Ethanone + thioether 90 nM (antimalarial)
1-(5-Chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethenone Ethenone + thioether 30 nM (antimalarial)
3-Bromo-1-(5-methoxy-1H-indol-3-yl)-2-methylpropan-1-one Propan-1-one + Br/OMe Not reported

Key Findings :

  • Thioether modifications (e.g., 4-bromo- or nitro-phenylthio groups) drastically enhance antimalarial potency compared to simple ethanone/propan-2-one derivatives .
  • Chain elongation (propan-2-one vs. ethanone) may reduce steric hindrance, but experimental validation is needed.

Key Findings :

  • Thioether-linked derivatives exhibit superior antimalarial activity (IC₅₀ = 30–90 nM) compared to non-thioether analogs .

Biological Activity

1-(5-Chloro-1H-indol-3-yl)propan-2-one is an indole derivative that has garnered significant attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a chloro-substituted indole moiety linked to a propanone group. This structural configuration is essential for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets.

  • Inhibition of Enzymes : It may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives, including this compound.

Case Studies:

  • Cell Viability Assays : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 29 nM to 78 nM, indicating potent activity against these cell lines .
  • Mechanistic Studies : Research indicates that the compound induces cell cycle arrest and apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
A549 (Lung Cancer)29Induction of apoptosis
MDA-MB-231 (Breast Cancer)42Cell cycle arrest
HeLa (Cervical Cancer)35Caspase activation

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 µg/mL
Candida albicans0.75 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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